

Technical Guide: Molecular Properties of Propyl Octanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl octanoate*

Cat. No.: *B1197341*

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Abstract

Propyl octanoate ($C_{11}H_{22}O_2$) is an ester recognized for its characteristic fruity aroma, finding applications as a flavoring and fragrance agent.[1] It is formed from the condensation of octanoic acid and propan-1-ol.[2][3] This document provides the fundamental molecular and chemical properties of **propyl octanoate**, presenting its molecular formula and weight in a clear, tabular format for easy reference.

Core Molecular Data

The fundamental quantitative attributes of **propyl octanoate** are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and formulation development.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O ₂	PubChem[2], NIST[4], ChemBK[5]
Molecular Weight	186.29 g/mol	PubChem[2], The Good Scents Company[6], ECHEMI[3]
Monoisotopic Mass	186.161979948 Da	PubChem[2], Yeast Metabolome Database[7]
CAS Registry Number	624-13-5	NIST[4], The Good Scents Company[6]

Chemical Structure and Identification

Propyl octanoate is an aliphatic ester.[8] Its structure consists of an eight-carbon chain from octanoic acid linked to a three-carbon propyl group via an ester bond.[8]

Key Identifiers:

- IUPAC Name: **propyl octanoate**[2][8]
- Synonyms: Propyl caprylate, n-Propyl n-octanoate, Octanoic acid, propyl ester[2][4][7]
- InChI Key: IDHBLVYDNJDWNO-UHFFFAOYSA-N[4][8]

Physicochemical Properties

Understanding the physicochemical properties of **propyl octanoate** is essential for its application in various scientific and industrial contexts.

Property	Value
Appearance	Colorless clear liquid
Melting Point	-46.2 °C[3][5][7]
Boiling Point	226.4 °C[3]
Flash Point	87.78 °C (190.00 °F)[6]
Density	~0.86 g/cm ³ at 25 °C[3][6]

Methodological Considerations

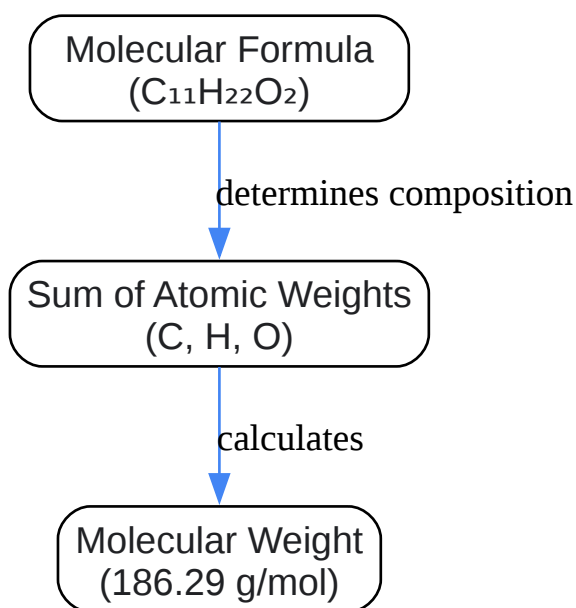
The determination of molecular weight and formula for a well-characterized compound like **propyl octanoate** is typically achieved through standard analytical techniques:

- **Mass Spectrometry (MS):** This is the primary method for determining the exact mass and fragmentation pattern of a molecule, which confirms its elemental composition and structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.
- **Elemental Analysis:** This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically derive the chemical formula.

Due to the routine and standardized nature of these analytical methods for small molecules, detailed experimental protocols are not provided here but can be found in standard analytical chemistry textbooks and pharmacopeial guidelines.

Logical Relationship of Properties

The relationship between the molecular formula and molecular weight is fundamental. The formula dictates the exact number of each type of atom, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.



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Relationship between Molecular Formula and Molecular Weight.

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